molecular formula C18H16N4O2S B12179022 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12179022
M. Wt: 352.4 g/mol
InChI Key: IBKFSGNLTINLOP-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with an oxazolo[5,4-b]pyridine scaffold. The compound’s structure includes a propan-2-yl substituent at position 6 and a methyl group at position 3, contributing to its unique steric and electronic properties.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H16N4O2S/c1-9(2)13-8-11(15-10(3)22-24-17(15)19-13)16(23)21-18-20-12-6-4-5-7-14(12)25-18/h4-9H,1-3H3,(H,20,21,23)

InChI Key

IBKFSGNLTINLOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the construction of the oxazolo[5,4-b]pyridine moiety. The final step involves the coupling of these two structures under specific reaction conditions, such as the use of a suitable base and solvent at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogous heterocycles, including benzoxazines, carbazole derivatives, and triazinyl-pyrrolidine systems. Key differences in reactivity, synthetic pathways, and biological activity are highlighted below.

Structural Analogues in Heterocyclic Frameworks

A. Benzo[b][1,4]oxazin Derivatives A synthesized derivative, 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c), shares a benzofused oxazin core but lacks the oxazolo-pyridine motif.

B. N-Substituted Carbazoles
Compounds such as 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (24) and 4-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (25) incorporate carbazole and triazanylidene moieties. These systems exhibit broader aromatic conjugation but lack the benzothiazole component, which in the target compound may confer distinct electronic properties for redox activity .

C. Triazinyl-Pyrrolidine Systems N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide () features a triazine core with pyrrolidine substituents. While this compound’s complexity enables multi-target interactions, the target compound’s simpler fused heterocycles may offer superior metabolic stability .

Research Findings and Data Gaps

Future studies should prioritize:

  • Synthetic Optimization : Leveraging conditions from (Cs₂CO₃/DMF) for scalable production.
  • Crystallographic Analysis : Using SHELXL () or WinGX () to confirm stereochemistry.
  • Biological Screening : Comparative assays against benzo-oxazine and carbazole derivatives to quantify efficacy.

Biological Activity

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, identified by its CAS number 1190241-36-1, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological effects based on recent studies and findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₆N₄O₂S
Molecular Weight352.4 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound involves the reaction of benzothiazole derivatives with specific isocyanates in the presence of a solvent like DMF (dimethylformamide). The reaction conditions typically include heating and stirring to facilitate the formation of the desired oxazolo-pyridine structure.

Antitumor Activity

Recent studies have indicated that compounds similar to N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit selective cytotoxicity against various tumorigenic cell lines. For instance:

  • Cytotoxicity Profiles : Compounds derived from benzothiazole have shown significant activity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values in the micromolar range. For example, one derivative demonstrated an IC50 of 28 ng/mL against a specific tumor line .

Antiviral Activity

The antiviral properties of benzothiazole derivatives have also been explored. The structure–activity relationship (SAR) indicates that modifications at specific positions on the benzothiazole ring can enhance antiviral efficacy. Compounds with bulky substituents at the 4-position have shown promising results against viral infections .

Antioxidant Activity

Preliminary tests have revealed that certain derivatives possess antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various diseases including neurodegenerative disorders. For instance, some derivatives were shown to significantly reduce neuronal injury in models of ischemia/reperfusion injury .

Anti-inflammatory and Antimicrobial Activities

Research has documented anti-inflammatory effects associated with these compounds. They have been tested for their ability to inhibit pro-inflammatory cytokines in vitro. Additionally, some derivatives exhibited antimicrobial activity against bacterial strains, although their efficacy was lower compared to standard antibiotics .

Study 1: Antitumor Efficacy

A study evaluated the effects of a series of benzothiazole derivatives on human cancer cell lines. The results indicated that compounds similar to N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide had selective cytotoxicity towards cancer cells while sparing normal cells .

Study 2: Antiviral Mechanism

In another investigation focusing on antiviral activity, it was found that certain structural modifications could lead to enhanced inhibition of viral replication. The study highlighted the importance of substituent groups on the benzothiazole moiety for optimizing antiviral properties .

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